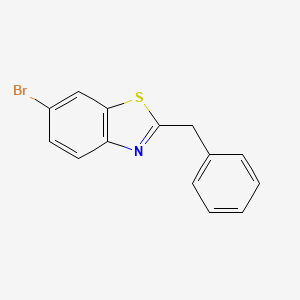

2-Benzyl-6-bromo-1,3-benzothiazole

Description

Properties

Molecular Formula |

C14H10BrNS |

|---|---|

Molecular Weight |

304.21 g/mol |

IUPAC Name |

2-benzyl-6-bromo-1,3-benzothiazole |

InChI |

InChI=1S/C14H10BrNS/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |

InChI Key |

DEOLMLOMIOKODL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=C(S2)C=C(C=C3)Br |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antiviral Activities

2-Benzyl-6-bromo-1,3-benzothiazole and its derivatives have been investigated for their antimicrobial and antiviral properties. Research indicates that compounds within the benzothiazole class exhibit significant activity against various pathogens, including bacteria and viruses. For instance, derivatives have shown promise as potential treatments for infections, with studies highlighting their effectiveness against resistant strains of bacteria and viruses during the COVID-19 pandemic .

Antitumor Activity

The compound has also been explored for its antitumor properties. Studies demonstrate that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This has led to the synthesis of new analogs designed to enhance efficacy against specific cancer types .

Mechanism of Action

Ongoing research aims to elucidate the molecular interactions of this compound with biological macromolecules. Understanding these interactions is crucial for optimizing its pharmacological properties. Investigations focus on how the compound interacts with enzymes and receptors involved in disease processes .

Material Science

Aggregation-Induced Emission

Recent studies have explored the use of benzothiazole derivatives in material science, particularly in the development of aggregation-induced emission (AIE) materials. These compounds can change their luminescent properties based on their aggregation state, making them suitable for applications in sensors and imaging technologies . The incorporation of this compound into such systems may enhance their performance due to its unique structural characteristics.

Agricultural Chemistry

Pesticidal Properties

Research has indicated that benzothiazole derivatives possess insecticidal and herbicidal activities. The structural features of this compound may contribute to its effectiveness as a pesticide by targeting specific biological pathways in pests . This opens avenues for developing environmentally friendly agricultural chemicals that are less harmful to non-target organisms.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, including multi-step organic reactions involving starting materials such as anilines and thioketones. The ability to modify its structure by introducing different substituents can lead to new derivatives with enhanced biological activities or different properties suitable for specific applications .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Bromo-1,3-benzothiazole | Bromine substitution at position 6 | Basic structure without additional substitutions |

| Benzylthioether | Contains a thioether linkage instead of thiazole | Different reactivity due to sulfur presence |

| N-(6-Bromo-1,3-benzothiazol-2-yl)-4-butoxybenzamide | Contains an amide linkage | Enhanced solubility and potential bioactivity |

| 3-Benzyl-6-bromo-1,3-benzothiazol-2(3H)-one | Similar core but different substitution pattern | Potentially different biological activities |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-benzyl-6-bromo-1,3-benzothiazole is highlighted through comparisons with related benzothiazole derivatives (Table 1). Key differences arise from substituent identity, position, and their impact on physicochemical and biological properties.

Table 1: Comparative Analysis of this compound and Analogues

Structural and Electronic Differences

- Bromine at position 6 is conserved across several analogues, enabling Suzuki-Miyaura cross-coupling reactions. However, the presence of electron-withdrawing groups (e.g., -COOEt in ethyl 2-amino-6-carboxylate) alters reactivity patterns .

- Crystallography and Intermolecular Interactions: Unlike 2-amino-6-methyl-1,3-benzothiazole, which forms hydrogen-bonded cocrystals with octanedioic acid , the benzyl group in the target compound likely favors π-π stacking or van der Waals interactions, reducing solubility in polar solvents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Benzyl-6-bromo-1,3-benzothiazole, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves bromination of a benzothiazole precursor. For example, bromine or N-bromosuccinimide (NBS) in acetic acid under controlled temperature (0–25°C) can introduce the bromine substituent. The benzyl group is introduced via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling with benzylboronic acid derivatives). Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios to minimize by-products like dibrominated species .

- Critical Considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation, and purify intermediates via column chromatography or recrystallization for high purity (>95%).

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Techniques :

- NMR (¹H/¹³C) : Assign peaks to confirm substitution patterns (e.g., benzyl proton signals at δ 4.5–5.5 ppm, bromine-induced deshielding effects).

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Hydrogen-bonding interactions and π-stacking can be analyzed for stability insights .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (e.g., Br’s characteristic 1:1 M/M+2 ratio).

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G basis set) to:

- Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap) for charge-transfer potential.

- Simulate vibrational spectra (IR/Raman) and compare with experimental data to validate structural assignments .

- Applications : Predict non-linear optical (NLO) properties via hyperpolarizability calculations, relevant for organic electronics.

Q. What strategies resolve contradictions in crystallographic data, such as disordered benzyl groups?

- Approach :

- Apply twin refinement in SHELXL to address twinning.

- Use Flack parameter or Rogers’ η to determine enantiomorph polarity in chiral crystals .

- For disorder, employ PART instructions to model alternative conformations and refine occupancy ratios .

Q. How does this compound function in organic electronic devices (e.g., semiconductors)?

- Role : The bromine atom enhances electron-withdrawing capacity, while the benzyl group improves solubility for thin-film processing.

- Experimental Design :

- Fabricate organic field-effect transistors (OFETs) and measure charge-carrier mobility.

- Compare with non-brominated analogs to isolate bromine’s impact on device performance .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Guidelines :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.

- Store in airtight containers at –20°C to prevent degradation.

- Dispose of waste via halogen-specific protocols (e.g., neutralization with NaHCO₃) .

Data Analysis and Interpretation

Q. How can researchers analyze conflicting reactivity data in cross-coupling reactions involving this compound?

- Troubleshooting :

- Verify catalyst systems (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) and ligand effects (e.g., SPhos vs. XPhos).

- Screen solvents (DMF, THF) and bases (K₂CO₃, Cs₂CO₃) to optimize yields.

- Use kinetic studies (e.g., GC-MS monitoring) to identify side reactions like dehalogenation .

Q. What intermolecular interactions dominate in co-crystals of this compound, and how do they influence material properties?

- Analysis :

- Hydrogen bonding (N–H···O/S) and π-π stacking between benzothiazole rings stabilize co-crystals.

- Use Mercury software to visualize packing diagrams and quantify interaction distances (<3.5 Å for strong interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.